molecular formula C28H27FN2O4 B297332 METHYL (4Z)-4-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B297332
M. Wt: 474.5 g/mol
InChI Key: CCXGPTTUQOMAFG-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes fluorophenyl, methoxybenzyl, and pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(4-methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H27FN2O4

Molecular Weight

474.5 g/mol

IUPAC Name

methyl (4Z)-4-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-[(4-methoxyphenyl)methyl]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C28H27FN2O4/c1-17-14-21(18(2)31(17)25-9-7-6-8-24(25)29)15-23-26(28(33)35-5)19(3)30(27(23)32)16-20-10-12-22(34-4)13-11-20/h6-15H,16H2,1-5H3/b23-15-

InChI Key

CCXGPTTUQOMAFG-HAHDFKILSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C\3/C(=C(N(C3=O)CC4=CC=C(C=C4)OC)C)C(=O)OC

SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=C(N(C3=O)CC4=CC=C(C=C4)OC)C)C(=O)OC

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=C(N(C3=O)CC4=CC=C(C=C4)OC)C)C(=O)OC

Origin of Product

United States

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